molecular formula C10H8O2 B2949552 1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde CAS No. 112157-00-3

1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B2949552
CAS No.: 112157-00-3
M. Wt: 160.172
InChI Key: KOPDNBCMBVQISP-UHFFFAOYSA-N
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Description

1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol . It is a derivative of indene, featuring a carbonyl group at the 1-position and an aldehyde group at the 4-position. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,3-dihydro-1H-indene-4-carbaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the cyclization of appropriate precursors followed by oxidation to introduce the carbonyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with various molecular targets and pathways. The carbonyl group can form covalent bonds with nucleophiles, leading to the formation of adducts. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1-oxo-2,3-dihydroindene-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPDNBCMBVQISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC(=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112157-00-3
Record name 1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde
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